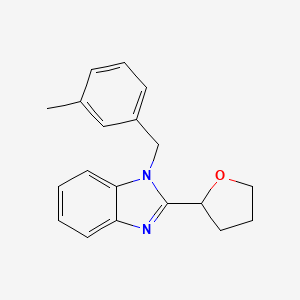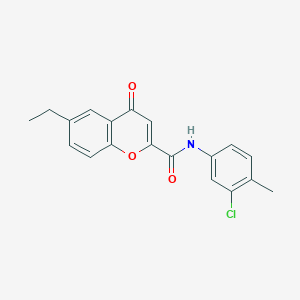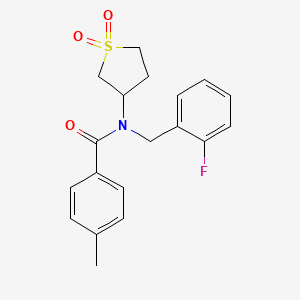![molecular formula C17H20N4O4S B14992900 Ethyl 4-amino-2-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate](/img/structure/B14992900.png)
Ethyl 4-amino-2-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The amino group can be introduced via nucleophilic substitution reactions using reagents like ammonia or primary amines.
- This step may require the use of catalysts or specific solvents to facilitate the reaction.
Attachment of the Sulfanyl Group:
- The sulfanyl group is typically introduced through thiolation reactions, where a suitable thiol reagent reacts with the pyrimidine intermediate.
- Common reagents include thiourea or thiol-containing compounds under basic conditions.
Carbamoylation and Ethoxylation:
- The carbamoyl group is introduced by reacting the intermediate with isocyanates or carbamoyl chlorides.
- The ethoxyphenyl moiety is then attached through etherification reactions using ethyl iodide or ethyl bromide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization to ensure high yield and purity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-amino-2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the following steps:
-
Formation of the Pyrimidine Core:
- Starting with a suitable precursor such as ethyl cyanoacetate, the pyrimidine core is constructed through a series of condensation reactions with guanidine or its derivatives.
- Reaction conditions often include the use of a base such as sodium ethoxide in ethanol, followed by heating under reflux.
化学反应分析
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
- Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
-
Reduction:
- Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
- Typical reducing agents include lithium aluminum hydride or sodium borohydride.
-
Substitution:
- The compound can participate in nucleophilic substitution reactions, where the amino or sulfanyl groups are replaced by other nucleophiles.
- Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted pyrimidine derivatives.
科学研究应用
Chemistry:
- The compound is used as a building block in the synthesis of more complex organic molecules.
- It serves as an intermediate in the development of novel pharmaceuticals and agrochemicals.
Biology:
- It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
- Researchers investigate its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- The compound is explored for its therapeutic potential in treating various diseases.
- It is a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Industry:
- It is used in the production of specialty chemicals and materials.
- The compound finds applications in the development of advanced materials with specific properties.
作用机制
The mechanism of action of ethyl 4-amino-2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through various mechanisms, such as:
Inhibition of Enzyme Activity: By binding to the active site of enzymes, the compound can inhibit their catalytic activity, leading to a decrease in the production of specific metabolites.
Receptor Modulation: The compound can interact with cell surface or intracellular receptors, altering their signaling pathways and affecting cellular responses.
DNA/RNA Interaction: It can bind to nucleic acids, interfering with their replication, transcription, or translation processes.
相似化合物的比较
- Ethyl 4-amino-2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)pyrimidine-5-carboxylate
- Ethyl 4-amino-2-({[(4-ethoxyphenyl)carbamoyl]methyl}thio)pyrimidine-5-carboxylate
- Ethyl 4-amino-2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyrimidine-5-carboxamide
Uniqueness:
- The presence of the ethoxyphenyl moiety and the specific arrangement of functional groups confer unique chemical and biological properties to the compound.
- Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
属性
分子式 |
C17H20N4O4S |
|---|---|
分子量 |
376.4 g/mol |
IUPAC 名称 |
ethyl 4-amino-2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H20N4O4S/c1-3-24-12-7-5-11(6-8-12)20-14(22)10-26-17-19-9-13(15(18)21-17)16(23)25-4-2/h5-9H,3-4,10H2,1-2H3,(H,20,22)(H2,18,19,21) |
InChI 键 |
FJGVQFKYYKXJTC-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-butyl-3-(3-methoxybenzyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B14992822.png)
![1-{5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-2-(4-methoxyphenyl)ethanone](/img/structure/B14992829.png)


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B14992839.png)
![2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B14992842.png)

![7,8-dimethyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide](/img/structure/B14992870.png)
![5-(4-tert-butylphenyl)-1,3-dimethyl-6-(pyridin-2-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B14992874.png)
![3-ethyl-6-(4-ethylphenyl)-N-(3-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B14992879.png)


![Dimethyl {5-[(2-chlorobenzyl)amino]-2-(4-chlorophenyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B14992914.png)
